![molecular formula C12H9ClF3N3O2 B2995758 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione CAS No. 339096-64-9](/img/structure/B2995758.png)

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

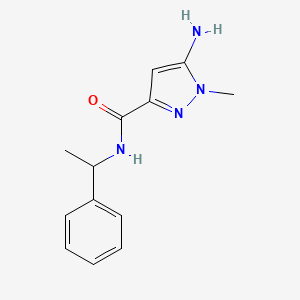

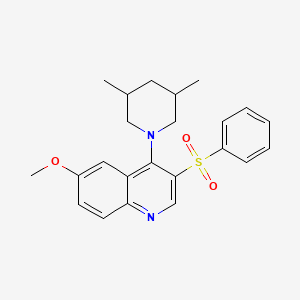

The compound “1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione” is a complex organic molecule that contains a pyridine ring and a pyrrole ring . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . The pyrrole ring is a five-membered aromatic ring containing one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The trifluoromethyl group, the chlorine atom, and the nitrogen atoms in the pyridine and pyrrole rings could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group, the chlorine atom, and the nitrogen atoms in the pyridine and pyrrole rings would likely affect its polarity, solubility, stability, and reactivity .科学的研究の応用

Synthesis and Chemical Properties

The compound is involved in the acylation of pyrrolidine-2,4-diones, a process that leads to the formation of 3-acyltetramic acids. This method employs Lewis acids, notably boron trifluoride, for the acylation reaction, highlighting its utility in organic synthesis (Jones et al., 1990).

It can be synthesized through a novel condensation process involving 2-(aminomethyl)pyridine and 1,3-diones. This method is efficient for producing 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, which are significant in the field of heterocyclic chemistry (Klappa et al., 2002).

Another synthesis approach involves the heating of 3-ethoxycarbonyl derivatives with water or nitromethane to yield pyrrolidine-2,4-dione (tetramic acid) and its anhydro-derivatives, demonstrating its versatility in synthetic organic chemistry (Mulholland et al., 1972).

Analytical and Characterization Techniques

This compound is instrumental in the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters, which are utilized in gas chromatography/mass spectrometry for the analysis of protein amino acids. This highlights its role in analytical chemistry, particularly in protein characterization (Vatankhah & Moini, 1994).

A study on the computational analysis of a similar compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, reveals its antioxidant activity. This research provides insights into its structural and electronic properties, emphasizing its potential in pharmacology and material science (Boobalan et al., 2014).

Advanced Material Applications

- In the realm of polymer science, derivatives of pyrrolidine-2,5-dione are used in the synthesis of alcohol-soluble n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells. This application is crucial for the development of more efficient solar energy harvesting technologies (Hu et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O2/c13-8-5-7(12(14,15)16)6-18-11(8)17-3-4-19-9(20)1-2-10(19)21/h1-2,5-6H,3-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJVXAMPYWOKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)

![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)